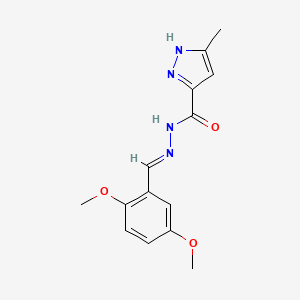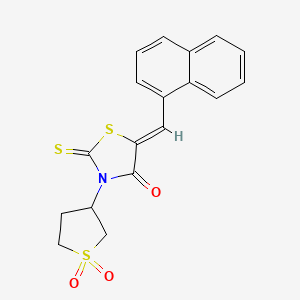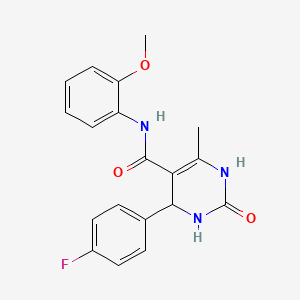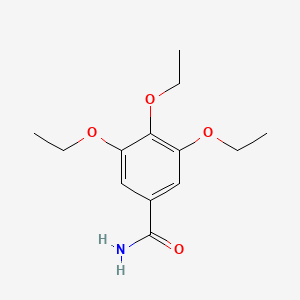![molecular formula C22H37N5O B3896379 6-(4-butyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3896379.png)
6-(4-butyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
描述
6-(4-butyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPN14770 and is known to exhibit neuroprotective and cognitive-enhancing properties. In
作用机制
BPN14770 works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D). PDE4D is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in the signaling pathways of neurons. By inhibiting PDE4D, BPN14770 increases the levels of cAMP in neurons, leading to improved synaptic plasticity and cognitive function.
Biochemical and Physiological Effects
BPN14770 has been found to have several biochemical and physiological effects. Studies have shown that BPN14770 can improve synaptic plasticity, enhance memory, and reduce inflammation in the brain. Additionally, BPN14770 has been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the advantages of using BPN14770 in lab experiments is its specificity for PDE4D. This specificity allows researchers to study the effects of inhibiting PDE4D without affecting other enzymes or signaling pathways. However, one limitation of using BPN14770 is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on BPN14770. One area of interest is in the development of more potent and selective inhibitors of PDE4D. Additionally, further studies are needed to determine the long-term effects of BPN14770 on cognitive function and memory. Finally, there is potential for the development of BPN14770 as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Fragile X syndrome.
Conclusion
In conclusion, BPN14770 is a chemical compound that has shown significant potential in scientific research due to its neuroprotective and cognitive-enhancing properties. The synthesis of BPN14770 involves several steps, and its mechanism of action involves the inhibition of PDE4D. BPN14770 has several biochemical and physiological effects, and its specificity for PDE4D makes it a useful tool for studying the effects of inhibiting this enzyme. While there are limitations to using BPN14770 in lab experiments, there are several future directions for research on this compound, including the development of more potent and selective inhibitors of PDE4D and the potential use of BPN14770 as a therapeutic agent for the treatment of neurodegenerative diseases.
科学研究应用
BPN14770 has shown potential applications in various fields of scientific research. One of the primary areas of interest is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that BPN14770 can improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, BPN14770 has been found to have potential applications in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
属性
IUPAC Name |
6-(4-butylpiperazin-1-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N5O/c1-3-4-13-26-14-16-27(17-15-26)21-9-8-19(18-24-21)22(28)23-11-10-20-7-5-6-12-25(20)2/h8-9,18,20H,3-7,10-17H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZIPQPTOLUFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC=C(C=C2)C(=O)NCCC3CCCCN3C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(1-azepanylcarbonyl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B3896300.png)

![3-[5-(4-chlorophenyl)-2-furyl]-1-(4-nitrophenyl)-2-propen-1-one](/img/structure/B3896311.png)

![5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3896323.png)
![N-[1-(1-azepanylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B3896327.png)

![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3896362.png)


![2-cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide](/img/structure/B3896371.png)
![8-ethoxy-4,4-dimethyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3896374.png)
![2-(1,3-benzothiazol-2-yl)-4-({[3-(cyclohexylamino)propyl]amino}methylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896386.png)
![3-{3-(4-chlorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896387.png)